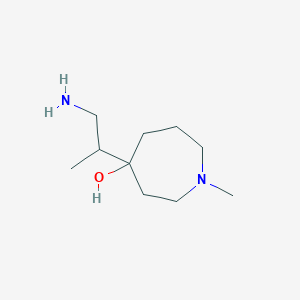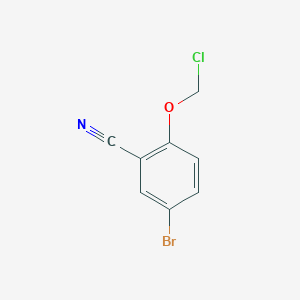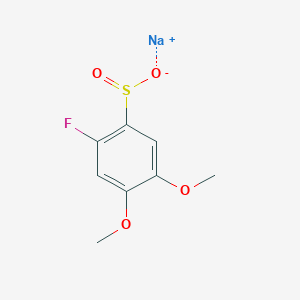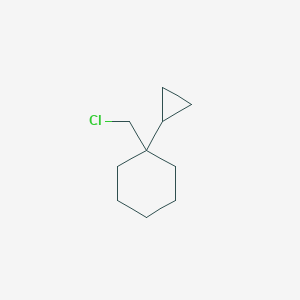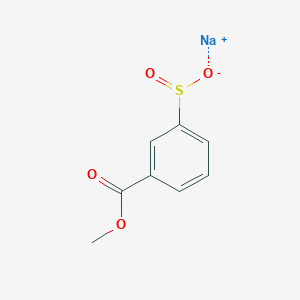
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₇NaO₄S and a molecular weight of 222.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate can be synthesized through various methods. One common synthetic route involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide . The reaction conditions typically include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 3-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating, sulfenylating, or sulfinylating reagent. It can form sulfonyl radicals under specific conditions, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3,5-bis(methoxycarbonyl)benzene-1-sulfonate: This compound has similar sulfonate functionality but with additional methoxycarbonyl groups, making it more reactive in certain reactions.
Sodium dimethyl 5-sulphonatoisophthalate: Another related compound with sulfonate groups, used in similar applications but with different reactivity profiles.
Uniqueness
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H7NaO4S |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
sodium;3-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H8O4S.Na/c1-12-8(9)6-3-2-4-7(5-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
NNWFKADHPPDHLM-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
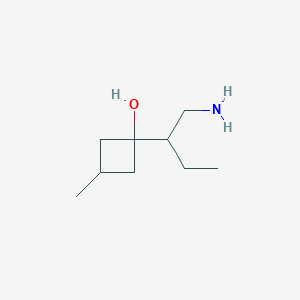
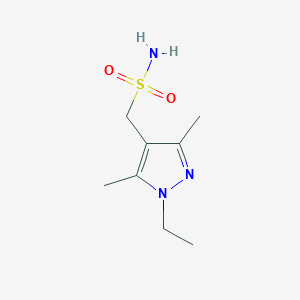
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
